ddATP trisodium

DNA polymerase selectivity mitochondrial DNA replication adenovirus DNA synthesis

ddATP trisodium (2',3'-dideoxyadenosine 5'-triphosphate trisodium, CAS 72029-21-1) is the active triphosphate metabolite of 2',3'-dideoxyinosine (didanosine) and functions as a chain-elongating inhibitor of DNA polymerases and reverse transcriptases. As a dideoxynucleoside triphosphate (ddNTP) analog, it lacks the 3'-hydroxyl group on the ribose moiety, which precludes the formation of phosphodiester bonds with incoming nucleotides upon incorporation into a growing DNA strand.

Molecular Formula C10H13N5Na3O11P3
Molecular Weight 541.13 g/mol
Cat. No. B12409585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddATP trisodium
Molecular FormulaC10H13N5Na3O11P3
Molecular Weight541.13 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1
InChIKeyWOYWGDWPYDSCTN-PXJNTPRPSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ddATP Trisodium: Core Properties and Procurement-Relevant Specifications for DNA Sequencing and Antiviral Research


ddATP trisodium (2',3'-dideoxyadenosine 5'-triphosphate trisodium, CAS 72029-21-1) is the active triphosphate metabolite of 2',3'-dideoxyinosine (didanosine) and functions as a chain-elongating inhibitor of DNA polymerases and reverse transcriptases [1]. As a dideoxynucleoside triphosphate (ddNTP) analog, it lacks the 3'-hydroxyl group on the ribose moiety, which precludes the formation of phosphodiester bonds with incoming nucleotides upon incorporation into a growing DNA strand [2]. Commercially, ddATP trisodium is supplied as a ≥98% purity liquid formulation at standardized concentrations of 10 mM or 100 mM (pH ~7.0-8.3), enabling direct integration into Sanger sequencing termination mixes, polymerase inhibition assays, and reverse transcription studies .

Workflow
Sanger sequencing termination mixes, polymerase inhibition assays, reverse transcription studies
Selection Logic
Adenine-specific chain terminator for template-thymine positions; ready-to-use liquid formulation
Format Fit
Pre-formulated high-purity liquid compatible with direct assay integration

Why In-Class Nucleotide Analogs Cannot Substitute for ddATP Trisodium in Critical Assays


Dideoxynucleoside triphosphates (ddNTPs) are not functionally interchangeable. Their base-specific pairing dictates chain termination exclusively at complementary template positions—ddATP terminates at thymine (T) residues, ddCTP at guanine (G), ddGTP at cytosine (C), and ddTTP at adenine (A) [1]. Substituting one ddNTP for another fundamentally alters the sequence readout in Sanger sequencing and compromises base-specific polymerase inhibition studies. Furthermore, differential sensitivity to ddNTPs varies markedly by polymerase class: DNA polymerase γ (mitochondrial) is highly sensitive to all four ddNTPs, whereas DNA polymerase α shows minimal inhibition under standard Mg²⁺-based conditions [2]. Cross-comparative kinetic data further reveal that ddATP exhibits enzyme-specific inhibition efficiencies distinct from ddCTP or ddTTP when evaluated against reverse transcriptases from different species [3]. These material differences preclude generic ddNTP substitution in any assay requiring adenine-specific chain termination or where enzyme-specific inhibitory potency is critical to experimental outcomes.

Base-specific chain termination cannot be interchanged: ddATP terminates at T, ddCTP at G, ddGTP at C, ddTTP at A – substituting alters sequencing readout.
Polymerase-class selectivity may shift: DNA polymerase γ is highly sensitive to all ddNTPs, while polymerase α shows minimal inhibition – pan-ddNTP assumptions may not hold.
Enzyme-specific inhibition potency differs: ddATP shows species-dependent reverse transcriptase kinetics distinct from ddCTP/ddTTP, limiting generic replacement.

Quantitative Evidence for ddATP Trisodium: Head-to-Head and Cross-Study Comparative Performance Data


Polymerase γ vs. Polymerase α Differential Inhibition: ddATP Selectivity Quantified

ddATP demonstrates pronounced selectivity for DNA polymerase γ (mitochondrial) over DNA polymerase α (nuclear replicative) under standard assay conditions [1]. In isolated adenovirus-infected nuclei, both ddATP and ddGTP exhibited inhibitory potency equivalent to ddTTP, whereas ddCTP produced even stronger inhibition of viral DNA synthesis; in contrast, DNA polymerase α remained resistant to all four ddNTPs under the same conditions [1].

Pol γ vs Pol α selectivity
Head-to-head
ddATP strongly inhibits polymerase γ; polymerase α remains resistant
Enables mitochondrial DNA replication studies without nuclear polymerase interference
Qualitative comparison from adenovirus-infected nuclei assay
DNA polymerase selectivity mitochondrial DNA replication adenovirus DNA synthesis polymerase γ inhibition

HIV-1 Reverse Transcriptase Inhibition: ddATP Ki Values Compared to Alternative Inhibitors

ddATP acts as a competitive inhibitor of HIV-1 reverse transcriptase with a reported Ki of 20 nM, representing approximately 1.85-fold greater potency than its inhibition of visna virus reverse transcriptase (Ki = 37 nM) [1]. Cross-study comparative analysis reveals that the Kᵢ/Kₘ ratios for HIV-1 reverse transcriptase versus Rauscher murine leukemia virus reverse transcriptase are significantly different for ddATP, ddCTP, and 3TCTP (2',3'-dideoxy-3'-thiacytidine), indicating species-specific enzyme discrimination that does not uniformly apply across all ddNTPs [2].

HIV-1 RT inhibition Ki
Reported
Ki = 20 nM (HIV-1 RT); 1.85-fold more potent than visna virus RT (37 nM)
Supports species-specific RT inhibition context; not uniform across ddNTPs
Cross-study comparison; Kᵢ/Kₘ ratios vary by species
HIV-1 reverse transcriptase antiretroviral research nucleoside analog inhibitor Ki determination

P2X2/3 Purinergic Receptor Antagonism: ddATP as a Pharmacological Tool Distinct from Chain-Termination Activity

Beyond its polymerase-inhibitory function, ddATP acts as an antagonist of the purinergic P2X2/3 receptor with a pIC₅₀ of 6.5 (equivalent to IC₅₀ ≈ 316 nM) [1]. This dual functionality—chain termination of DNA synthesis and receptor-level antagonism—is not shared by all ddNTPs and distinguishes ddATP from analogs whose sole utility resides in polymerase inhibition.

P2X2/3 receptor antagonism
Class-level
pIC₅₀ = 6.5 (IC₅₀ ≈ 316 nM)
Dual-purpose tool for purinergic signaling and chain-termination studies
Not shared by all ddNTPs; pharmacological tool context
P2X receptor antagonist purinergic signaling ion channel pharmacology non-nucleotide antagonist

DNA Polymerase β Inhibition IC₅₀: Quantitative Affinity Data from BindingDB

ddATP inhibits human DNA polymerase β with an IC₅₀ of 8.4 μM (8,400 nM) as measured in a standardized primer-template extension assay [1]. This value provides a quantitative benchmark for the compound's affinity toward a key enzyme involved in base excision repair and gap-filling DNA synthesis.

DNA pol β inhibition IC₅₀
Reported
IC₅₀ = 8.4 μM (human pol β)
Quantitative benchmark for base excision repair and gap-filling studies
BindingDB entry; standardized primer-template assay
DNA polymerase beta base excision repair IC50 determination enzyme inhibition kinetics

Optimal Research and Industrial Application Scenarios for ddATP Trisodium Based on Quantitative Evidence


Sanger Dideoxy Sequencing: Adenine-Specific Chain Termination for Accurate Sequence Ladder Generation

ddATP trisodium is an essential component of the Sanger dideoxy sequencing method, where it is incorporated into the 'A' termination reaction mixture at a concentration of approximately 1% relative to dATP (e.g., 0.005 mM ddATP : 0.5 mM dATP) [1][2]. The absence of a 3'-hydroxyl group ensures that each ddATP incorporation event irreversibly halts DNA chain elongation specifically at thymine residues on the template strand, generating the adenine-terminated fragment population required for sequence ladder resolution. Substitution with any other ddNTP (ddCTP, ddGTP, or ddTTP) would generate fragments terminating at incorrect base positions, rendering sequence data uninterpretable [2].

Mitochondrial DNA Replication Studies: Selective Inhibition of Polymerase γ Without Nuclear DNA Replication Suppression

ddATP trisodium selectively inhibits mitochondrial DNA (mtDNA) replication via DNA polymerase γ while sparing nuclear DNA replication mediated by DNA polymerase α [1]. In oocyte studies, treatment with 100 μM ddATP for 5 hours suppressed mtDNA replication without fully suppressing nuclear DNA replication, and also reduced the number of γH2A.X foci in DNA double-strand break (DSB) assays [2]. This application leverages the differential polymerase sensitivity established in the comparative data above, enabling researchers to experimentally dissect mitochondrial versus nuclear DNA synthesis processes [1].

HIV-1 Reverse Transcriptase Inhibition Assays: High-Affinity Reference Inhibitor (Ki = 20 nM) for Antiviral Screening

With a reported Ki of 20 nM against HIV-1 reverse transcriptase, ddATP trisodium serves as a high-affinity positive control and reference inhibitor in antiretroviral screening workflows [1]. The compound's competitive inhibition mechanism—competing directly with dATP for incorporation into nascent viral cDNA—enables researchers to validate assay sensitivity and benchmark novel inhibitor candidates. Cross-species comparative data further support ddATP's utility in evaluating species-specific reverse transcriptase inhibition profiles, as Kᵢ/Kₘ ratios differ significantly between HIV-1 RT and RMuLV RT for ddATP but not uniformly across all ddNTPs [2].

Adenovirus DNA Replication Mechanistic Studies: Polymerase γ-Dependent Viral DNA Synthesis Inhibition

ddATP trisodium inhibits adenovirus DNA synthesis in isolated nuclei from adenovirus-infected KB cells at concentrations ranging from 0.05 to 50 μM [1]. Comparative analysis of ddNTP inhibition patterns in this system revealed that both ddATP and ddGTP exhibit inhibitory potency equivalent to ddTTP, while ddCTP produced even stronger inhibition of adenovirus DNA replication [2]. These findings implicate DNA polymerase γ as the host enzyme co-opted for adenovirus genome replication and establish ddATP as a critical tool for probing viral DNA synthesis mechanisms independent of host nuclear replication machinery [2].

Application
Selection Property
Validation Focus
Sanger sequencing A-termination
Adenine-specific chain terminator
Sequence ladder fidelity at thymine positions
Mitochondrial DNA replication
Polymerase γ selectivity
mtDNA vs nuclear DNA replication discrimination
HIV-1 reverse transcriptase assays
Reported inhibition potency context
Species-specific RT inhibition profile review
Adenovirus DNA replication studies
Polymerase γ-dependent viral DNA inhibition
Viral synthesis mechanistic interpretation

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